Platinum dioxide

描述

Platinum dioxide, also known as platinum(IV) oxide, is a chemical compound with the formula PtO₂. It is a dark brown powder that is commercially available and is often used as a catalyst in various chemical reactions. This compound is particularly known for its role in hydrogenation and hydrogenolysis reactions in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: Platinum dioxide is typically prepared from chloroplatinic acid (H₂PtCl₆) or ammonium chloroplatinate ((NH₄)₂PtCl₆) by fusion with sodium nitrate (NaNO₃). The process involves the following steps :

Preparation of Platinum Nitrate:

Formation of this compound:

The resulting brown cake is washed with water to remove nitrates and can be used as is or dried and stored for later use .

Industrial Production Methods: An alternative method involves a liquid phase process where a chloroplatinic acid water solution is prepared and its pH is regulated using a carbonate saturated water solution. The reaction is carried out at 70-90°C, followed by the addition of glacial acetic acid, filtration, washing, drying, and roasting to obtain this compound . This method is environmentally friendly and suitable for large-scale production.

化学反应分析

Hydrogenation Reactions

PtO₂ serves as a catalyst in hydrogenation, facilitating the addition of hydrogen to unsaturated organic compounds.

Substrates and Products:

| Substrate | Product | Conditions |

|---|---|---|

| Alkenes | Alkanes | H₂ gas, ethanol solvent |

| Ketones | Secondary alcohols | H₂, room temperature |

| Nitro compounds | Amines | H₂, mild pressure |

Mechanism:

-

PtO₂ is reduced in situ to platinum black (metallic Pt) upon exposure to H₂, forming the active catalytic species .

-

The activated catalyst adsorbs H₂, dissociating it into atomic hydrogen that reacts with substrates .

Example Reaction:

Cyclohexene undergoes hydrogenation to cyclohexane in ethanol under H₂, catalyzed by PtO₂ :

Hydrogenolysis Reactions

PtO₂ cleaves carbon-heteroatom bonds (C–O, C–N) under hydrogenation conditions.

Key Applications:

-

Ether Cleavage: Benzyl ethers convert to toluene and alcohols.

-

Amine Deprotection: N-Benzyl groups are removed to yield primary amines.

Conditions:

Oxidation Reactions

PtO₂ participates in oxidation processes, particularly in environmental catalysis.

CO Oxidation:

In automotive catalytic converters, PtO₂ oxidizes toxic CO to CO₂ :

Mechanistic Insight:

-

In situ microscopy reveals that PtO₂ forms a metastable oxygen-rich surface layer, which reacts with CO .

-

Oxygen atoms adsorbed on Pt sites bind CO, forming transient Pt–O–CO intermediates before releasing CO₂ .

Hydrogen Evolution Reaction (HER)

Recent studies identify metastable PtO₂ phases as active HER catalysts in acidic environments :

Performance Metrics:

-

Overpotential: 12 mV at −10 mA/cm² (pH 0).

-

Mechanism: Protons attack [Pt–O] sites, forming Pt–H intermediates that combine to release H₂ .

Stability and Catalytic Activity

Thermal Stability:

-

Conventional PtO₂ decomposes above 450°C, limiting high-temperature use .

-

A 2D crystalline PtO₂ variant exhibits stability up to 1,200 K under NO₂, attributed to minimized in-plane stress and enhanced vertical bonding .

Structural Influence on Reactivity:

| Property | Conventional PtO₂ | 2D PtO₂ |

|---|---|---|

| Thermal Stability | Decomposes at 450°C | Stable up to 1,200 K |

| Catalytic Applications | Low-temperature reactions | High-temperature catalysis |

科学研究应用

Catalytic Applications

Platinum Dioxide as a Catalyst

This compound is widely recognized for its catalytic activity in chemical reactions. Its ability to adsorb and activate reactant molecules enhances the rate of chemical conversions, making it invaluable in various industrial processes.

- Hydrogenation Reactions : PtO2 serves as an effective catalyst for hydrogenation reactions, such as the reduction of azido groups to amines. In a study, PtO2 was used to hydrogenate azido compounds, yielding aminopentyl derivatives efficiently .

- Environmental Catalysis : Due to its thermal stability and catalytic properties, PtO2 is also employed in environmental applications, such as the oxidation of volatile organic compounds (VOCs) and the reduction of nitrogen oxides (NOx) from automotive exhausts.

Biosensors

Electrochemical Sensors Utilizing this compound

This compound is instrumental in the development of biosensors, particularly electrochemical sensors for detecting biomolecules.

- Glucose Detection : Recent advancements have highlighted the use of platinum nanoparticles derived from PtO2 in glucose biosensors. These sensors exhibit high sensitivity and selectivity, making them suitable for non-invasive glucose monitoring . For instance, a study reported a glucose sensor with a detection limit of 0.01 μM and a sensitivity of 3,577 μA/mM·cm² using Pt-based nanomaterials .

- Pesticide Detection : PtO2-based biosensors have been developed for detecting pesticides through amperometric methods. These sensors utilize platinum nanoparticles to enhance electron transfer rates, improving detection accuracy .

Electronic Applications

Utilization in Electronic Devices

The unique properties of this compound extend to electronic applications due to its excellent electrical conductivity and thermal stability.

- Conductive Films : PtO2 is used to create conductive films in various electronic devices, including sensors and capacitors. Its stability under high temperatures makes it suitable for applications where traditional materials may fail .

- Optical Applications : The compound's properties allow it to be used in glass and ceramic applications where high thermal stability is required. It can serve as a precursor for producing other platinum-based materials that are essential in optics .

Data Tables

Case Studies

-

Biosensor Development :

- A study highlighted the synthesis of a glucose biosensor using platinum nanoparticles derived from PtO2. The sensor demonstrated remarkable sensitivity and linearity over a wide concentration range, showcasing the potential for non-invasive glucose monitoring systems.

-

Catalytic Efficiency :

- Research involving the use of PtO2 in hydrogenation reactions illustrated its effectiveness in converting azido compounds into amines with high yields under mild conditions, emphasizing its role as a reliable catalyst in organic synthesis.

-

Environmental Impact :

- An investigation into the use of PtO2 for VOC oxidation revealed its capability to significantly reduce harmful emissions from industrial processes, contributing positively to environmental sustainability efforts.

作用机制

The catalytic action of platinum dioxide involves the adsorption of reactants onto its surface, where they undergo chemical transformations. For example, in the oxidation of carbon monoxide, this compound facilitates the conversion of carbon monoxide to carbon dioxide through a series of surface reactions . The mechanism can be described by the following steps:

- Adsorption of carbon monoxide and oxygen onto the this compound surface.

- Formation of an intermediate complex.

- Desorption of carbon dioxide and regeneration of the this compound surface.

相似化合物的比较

- Palladium oxide (PdO)

- Rhodium oxide (Rh₂O₃)

- Iridium oxide (IrO₂)

Platinum dioxide stands out due to its unique combination of stability, catalytic activity, and versatility in various chemical reactions.

生物活性

Platinum dioxide (PtO₂) is a compound of significant interest in the field of biochemistry and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anti-inflammatory, antioxidant, and potential anticancer properties. Additionally, it will present relevant case studies and research findings, supported by data tables.

Overview of this compound

This compound is an inorganic compound that can exist in various forms, including as a catalyst in chemical reactions. Its applications extend to fields such as catalysis, electrochemistry, and biomedical sciences. The biological activity of PtO₂ is primarily attributed to its nanoscale form, which exhibits unique properties compared to bulk materials.

1. Anti-inflammatory Effects

Recent studies have demonstrated that platinum nanoparticles (nano-Pt), derived from this compound, exhibit anti-inflammatory properties. A study conducted on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells showed that nano-Pt significantly reduced inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) production. This suggests that PtO₂ can modulate inflammatory responses at the cellular level .

| Inflammatory Marker | Control Level | Nano-Pt Treatment |

|---|---|---|

| Nitric Oxide (NO) | 25 µM | 10 µM |

| Prostaglandin E2 (PGE2) | 50 ng/mL | 20 ng/mL |

2. Antioxidant Activity

Platinum nanoparticles have been reported to possess antioxidant properties capable of scavenging reactive oxygen species (ROS). This activity is particularly relevant in reducing oxidative stress within cells, which can lead to various diseases including cancer. The mechanism involves the catalytic breakdown of hydrogen peroxide and superoxide anions into less harmful substances .

3. Anticancer Potential

The anticancer properties of platinum compounds, including PtO₂, have been extensively studied. Research indicates that platinum-based drugs can circumvent cisplatin resistance in cancer cells. For instance, a novel platinum complex demonstrated cytotoxicity comparable to oxaliplatin against human carcinoma cell lines while being more effective than traditional cisplatin .

| Cell Line | IC50 (µM) | Cisplatin | Novel Complex |

|---|---|---|---|

| A431 | 41.31 ± 7.01 | 41.31 | 100.81 ± 1.71 |

| A431/Pt (Cisplatin-resistant) | 167.11 ± 1.41 | 187.60 | 160.30 ± 4.72 |

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of nano-Pt on RAW 264.7 macrophages stimulated with LPS. The results indicated a marked decrease in pro-inflammatory cytokines and chemokines, suggesting that nano-Pt may serve as a therapeutic agent for inflammatory diseases .

Case Study 2: Antioxidant Mechanism

A study on the interaction of platinum nanoparticles with cellular oxidative stress revealed that these particles could effectively reduce ROS levels in human fibroblast cells exposed to oxidative conditions. The nanoparticles acted by catalyzing reactions that convert harmful ROS into benign molecules like water and oxygen .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing high-purity platinum dioxide (PtO₂), and how can experimental reproducibility be ensured?

- Methodological Answer : The most reliable method involves reacting platinum atoms with oxygen under controlled conditions. Evidence from Shishakov et al. (1960) demonstrates that PtO₂ forms when platinum atoms collide with free oxygen molecules at an oxygen pressure of ~10⁻¹ mm in a 200 cc flask, condensing into a hexagonal lattice at room temperature . To ensure reproducibility:

- Maintain strict control of oxygen pressure and temperature.

- Use quartz or glass reactors to avoid contamination.

- Validate purity via X-ray diffraction (XRD) to confirm hexagonal lattice parameters.

Q. Which characterization techniques are critical for analyzing PtO₂’s structural and catalytic properties?

- Methodological Answer : Key techniques include:

- Surface Area Analysis : Calculate active surface sites using spherical nanoparticle models (e.g., 2-nm Pt spheres with atomic diameter 2.8 Å; surface atoms estimated via geometric footprint analysis) .

- XRD and TEM : Confirm crystallinity and nanostructure .

- XPS (X-ray Photoelectron Spectroscopy) : Verify oxidation states (Pt⁴⁺ in PtO₂ vs. metallic Pt) .

Q. How does PtO₂ function in carbon monoxide (CO) oxidation catalysis, and what experimental parameters influence its efficiency?

- Methodological Answer : PtO₂ catalyzes CO → CO₂ via surface-mediated redox cycles. Critical parameters:

- Temperature : Optimal activity occurs between 150–300°C; higher temperatures risk PtO₂ reduction to metallic Pt.

- Oxygen Availability : Excess O₂ stabilizes the Pt⁴⁺ state, enhancing catalyst longevity .

- Particle Size : Smaller nanoparticles (e.g., 2 nm) increase surface-to-volume ratios, improving reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic mechanisms of PtO₂, particularly regarding active sites?

- Methodological Answer : Contradictions arise from varying experimental conditions (e.g., O₂ pressure, particle size). A 2021 Nature Communications study identified that only edge/corner Pt atoms in nanoparticles participate in CO oxidation, while bulk Pt atoms remain inert . To address discrepancies:

- Conduct in situ spectroscopy (e.g., DRIFTS) to track reaction intermediates.

- Compare turnover frequencies (TOFs) across particle sizes and support materials.

Q. What advanced computational models are used to predict PtO₂’s surface reactivity, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) models simulate adsorption energies of CO and O₂ on PtO₂ surfaces. A 2018 Nature Nanotechnology study revealed that Pt monomers on MoS₂ supports exhibit synergetic effects when spaced <3 nm apart, altering CO₂ hydrogenation pathways . Validate models by:

- Correlating DFT-predicted activation energies with experimental Arrhenius plots.

- Incorporating ab initio molecular dynamics (AIMD) to account for temperature effects.

Q. How can researchers design experiments to probe PtO₂’s stability under reactive environments, such as high-pressure CO/H₂O systems?

- Methodological Answer : Use a combination of:

- Accelerated Aging Tests : Expose PtO₂ to cyclic CO/H₂O pulses in a flow reactor, monitoring activity decay via mass spectrometry.

- Post-Reaction TEM : Detect structural degradation (e.g., sintering, phase segregation) .

- Thermogravimetric Analysis (TGA) : Quantify PtO₂ → Pt reduction kinetics under H₂-rich conditions.

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing catalytic performance data with high variability?

- Methodological Answer : Employ:

- Plackett-Burman Design : Screen influential variables (e.g., temperature, pressure) with minimal experimental runs .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural properties (e.g., particle size, crystallinity) to activity .

Q. How should researchers address discrepancies between theoretical predictions and experimental results in PtO₂ studies?

- Methodological Answer :

- Re-examine assumptions in computational models (e.g., ignoring solvent effects or support interactions).

- Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to bridge scale gaps .

- Validate with operando characterization (e.g., XAFS during catalysis) .

Q. Ethics and Reproducibility

Q. What protocols ensure ethical reporting of PtO₂ research, particularly in data sharing and citation practices?

- Methodological Answer :

- Adhere to the Beilstein Journal’s guidelines: provide raw data in supplementary files, cite primary literature (not reviews), and avoid redundant content .

- Use repositories like Platinum: A Database of Experimental Data (2014) for benchmarking .

属性

IUPAC Name |

dioxoplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOKAURTKXMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

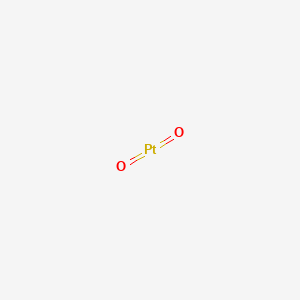

O=[Pt]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904275 | |

| Record name | Platinic oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Monohydrate: Black solid; [Merck Index] Black odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Platinum oxide (PtO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinic oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-15-4 | |

| Record name | Platinum dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinic oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Platinum oxide (PtO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinic oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。